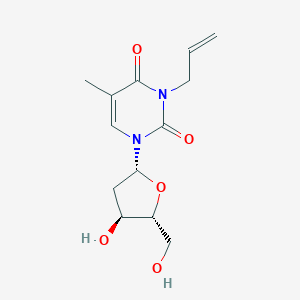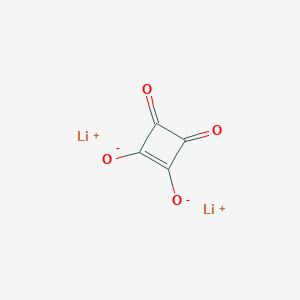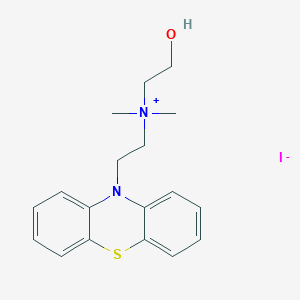
Dimethyl (2-hydroxyethyl)-(2-phenothiazin-10-ylethyl)ammonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (2-hydroxyethyl)-(2-phenothiazin-10-ylethyl)ammonium iodide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as Methylene Blue, and it has been used in various fields such as medicine, biology, and chemistry.
Applications De Recherche Scientifique
Methylene Blue has been used in various scientific research applications. It has been used as a stain in histology and cytology, where it is used to differentiate cells and tissues. It has also been used in microbiology to identify bacteria and fungi. Furthermore, Methylene Blue has been used in the treatment of various medical conditions, including malaria, methemoglobinemia, and cyanide poisoning.
Mécanisme D'action
Methylene Blue works by inhibiting the activity of enzymes involved in the electron transport chain. It also acts as an electron acceptor and reduces the production of reactive oxygen species. Furthermore, Methylene Blue has been shown to increase the production of ATP in cells, which is essential for cellular metabolism.
Effets Biochimiques Et Physiologiques
Methylene Blue has various biochemical and physiological effects. It has been shown to inhibit the activity of nitric oxide synthase, which is involved in the production of nitric oxide. It has also been shown to inhibit the activity of monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. Furthermore, Methylene Blue has been shown to increase the production of reactive oxygen species, which can lead to oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Methylene Blue has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and has a long shelf life. However, Methylene Blue has some limitations. It can interfere with certain assays and can have non-specific effects on cells and tissues.
Orientations Futures
There are several future directions for Methylene Blue research. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new applications for Methylene Blue in medicine and biology. Furthermore, there is a need for more research on the mechanism of action of Methylene Blue and its effects on cellular metabolism.
Conclusion:
In conclusion, Methylene Blue is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been used in various fields such as medicine, biology, and chemistry. This paper has provided a comprehensive overview of Methylene Blue, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Methylene Blue is a versatile compound that has the potential to be used in various applications, and further research is needed to fully understand its properties and potential.
Méthodes De Synthèse
Methylene Blue can be synthesized through various methods, including the reduction of methylene green, which involves the use of sodium hydrosulfite as a reducing agent. Another method involves the reaction of N,N-dimethylethylenediamine with phenothiazine in the presence of iodine. The resulting product is then treated with formaldehyde to yield Methylene Blue.
Propriétés
Numéro CAS |
102571-28-8 |
|---|---|
Nom du produit |
Dimethyl (2-hydroxyethyl)-(2-phenothiazin-10-ylethyl)ammonium iodide |
Formule moléculaire |
C18H23IN2OS |
Poids moléculaire |
442.4 g/mol |
Nom IUPAC |
2-hydroxyethyl-dimethyl-(2-phenothiazin-10-ylethyl)azanium;iodide |
InChI |
InChI=1S/C18H23N2OS.HI/c1-20(2,13-14-21)12-11-19-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)19;/h3-10,21H,11-14H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
IMRPLALOWVCIRL-UHFFFAOYSA-M |
SMILES |
C[N+](C)(CCN1C2=CC=CC=C2SC3=CC=CC=C31)CCO.[I-] |
SMILES canonique |
C[N+](C)(CCN1C2=CC=CC=C2SC3=CC=CC=C31)CCO.[I-] |
Synonymes |
2-hydroxyethyl-dimethyl-(2-phenothiazin-10-ylethyl)azanium iodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





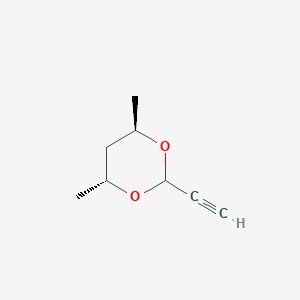
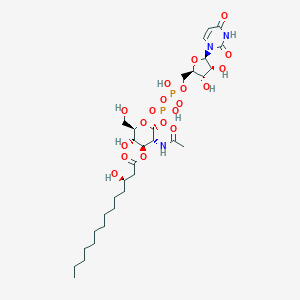
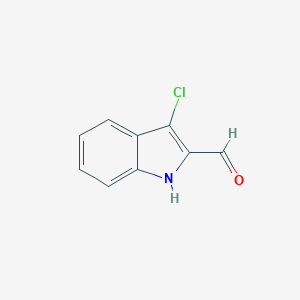
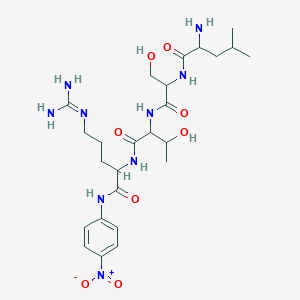
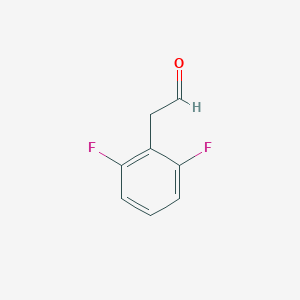
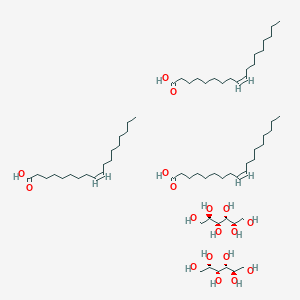
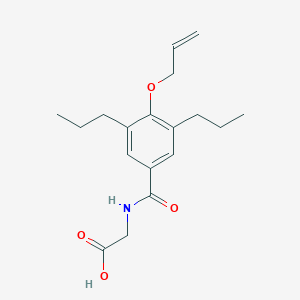
![9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro-](/img/structure/B35267.png)
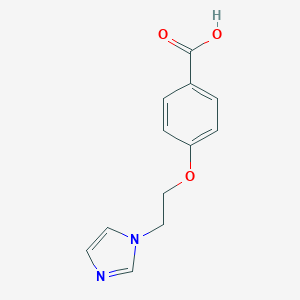
![1-[2-Fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione](/img/structure/B35272.png)
